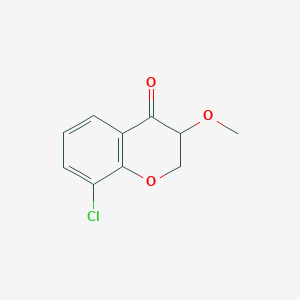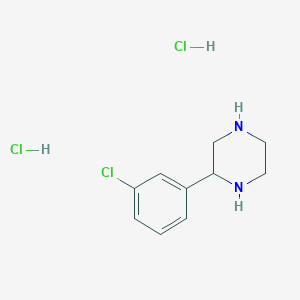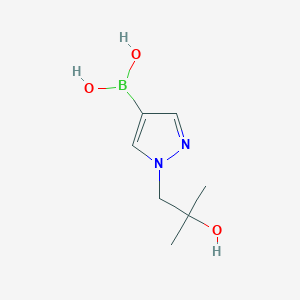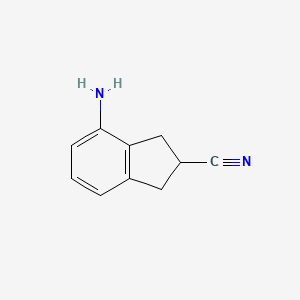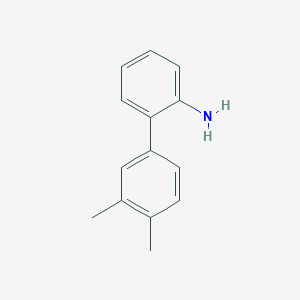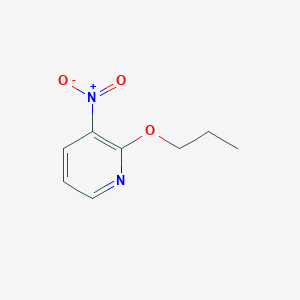
3-Nitro-2-propoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-propoxy-pyridine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, where the nitro group is positioned at the third carbon and the propoxy group at the second carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-propoxy-pyridine typically involves the nitration of 2-propoxy-pyridine. One common method includes the following steps:
Nitration Reaction: 2-Propoxy-pyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.
Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for temperature and reaction control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-2-propoxy-pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: The propoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, ammonia.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Amino-2-propoxy-pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Nitro-2-carboxy-pyridine or 3-Nitro-2-formyl-pyridine.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-propoxy-pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its nitro group, which can participate in redox reactions.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. The nitro group can be a precursor to pharmacologically active amines.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Nitro-2-propoxy-pyridine exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can involve:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Redox pathways, signal transduction pathways, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-2-propoxy-pyridine can be compared with other nitro-substituted pyridines and propoxy-substituted pyridines:
3-Nitro-pyridine: Lacks the propoxy group, making it less versatile in terms of chemical modifications.
2-Propoxy-pyridine: Lacks the nitro group, reducing its reactivity in redox reactions.
3-Nitro-4-propoxy-pyridine: Similar structure but with different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in the combination of the nitro and propoxy groups, providing a balance of reactivity and stability that is useful in various applications.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3-nitro-2-propoxypyridine |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-13-8-7(10(11)12)4-3-5-9-8/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
OUTURKKISSWOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


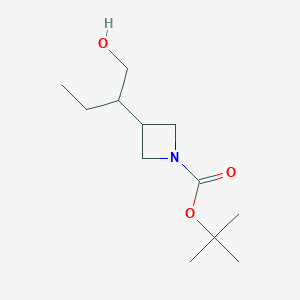
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
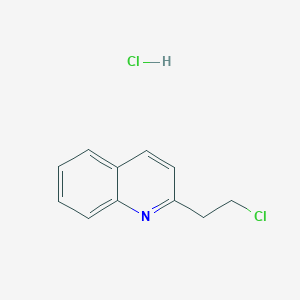
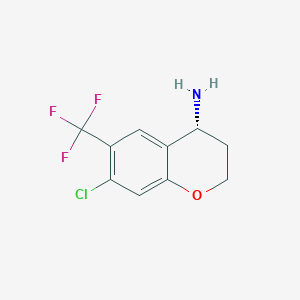
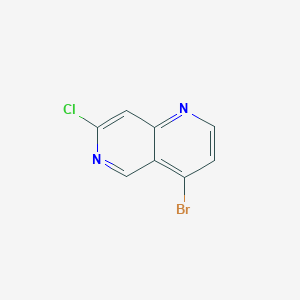
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
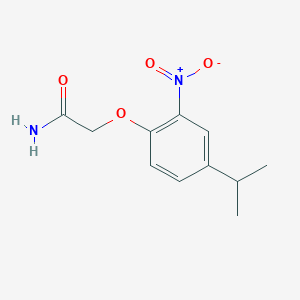
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
